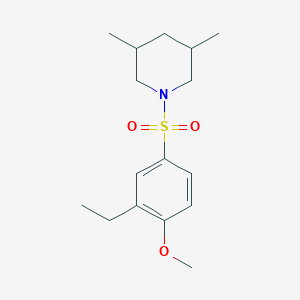![molecular formula C17H22ClN3OS B346675 6-CHLORO-N,N-DIETHYL-5-[(4-METHOXYPHENYL)METHYL]-2-(METHYLSULFANYL)PYRIMIDIN-4-AMINE CAS No. 23994-32-3](/img/structure/B346675.png)
6-CHLORO-N,N-DIETHYL-5-[(4-METHOXYPHENYL)METHYL]-2-(METHYLSULFANYL)PYRIMIDIN-4-AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-CHLORO-N,N-DIETHYL-5-[(4-METHOXYPHENYL)METHYL]-2-(METHYLSULFANYL)PYRIMIDIN-4-AMINE: is a synthetic organic compound that belongs to the pyrimidine class of chemicals This compound is characterized by its unique structure, which includes a chloro group, a methoxy-benzyl group, a methylsulfanyl group, and a diethyl-amine group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CHLORO-N,N-DIETHYL-5-[(4-METHOXYPHENYL)METHYL]-2-(METHYLSULFANYL)PYRIMIDIN-4-AMINE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a thiourea derivative under acidic conditions.
Introduction of the Chloro Group: Chlorination of the pyrimidine ring can be achieved using reagents such as thionyl chloride or phosphorus oxychloride.
Attachment of the Methoxy-Benzyl Group: This step involves a nucleophilic substitution reaction where the methoxy-benzyl group is introduced using a suitable benzyl halide.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using a methylthiol reagent.
Attachment of the Diethyl-Amine Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the chloro group, potentially leading to the formation of a dechlorinated product.
Substitution: The compound can undergo various substitution reactions, such as nucleophilic substitution at the chloro group or the methoxy-benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 6-CHLORO-N,N-DIETHYL-5-[(4-METHOXYPHENYL)METHYL]-2-(METHYLSULFANYL)PYRIMIDIN-4-AMINE is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology
In biological research, this compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. It can be used in assays to evaluate its efficacy against various biological targets.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-CHLORO-N,N-DIETHYL-5-[(4-METHOXYPHENYL)METHYL]-2-(METHYLSULFANYL)PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects can be attributed to its ability to modulate the activity of these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methylcyclohexane: A saturated hydrocarbon used as a solvent.
4-Methoxyphenethylamine: A compound with a similar methoxy-benzyl group.
Uniqueness
What sets 6-CHLORO-N,N-DIETHYL-5-[(4-METHOXYPHENYL)METHYL]-2-(METHYLSULFANYL)PYRIMIDIN-4-AMINE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
6-chloro-N,N-diethyl-5-[(4-methoxyphenyl)methyl]-2-methylsulfanylpyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3OS/c1-5-21(6-2)16-14(15(18)19-17(20-16)23-4)11-12-7-9-13(22-3)10-8-12/h7-10H,5-6,11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWCZJVEPBKJFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C(=NC(=N1)SC)Cl)CC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
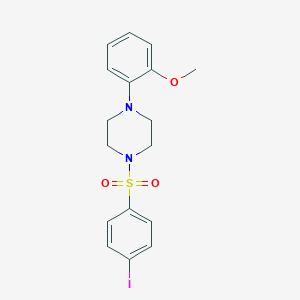
![2-{4-[(4-Iodo-2-methylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B346595.png)
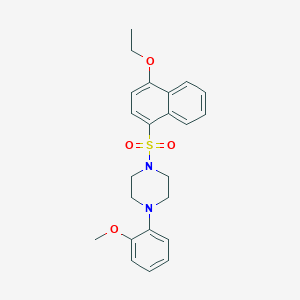
![2-{4-[(3,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B346599.png)
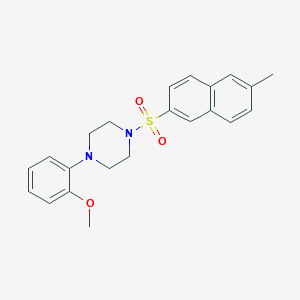
![1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B346605.png)
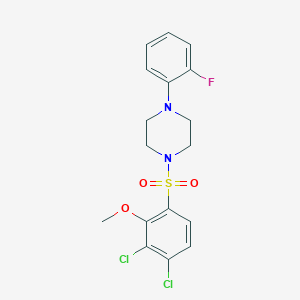
![[4-(2,4-Dimethyl-phenyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B346607.png)
![1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B346611.png)
![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine](/img/structure/B346612.png)
![2-{4-[(2,4-Dichloro-3-methylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B346613.png)
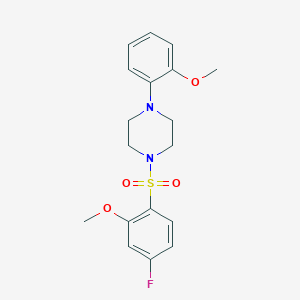
![1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B346615.png)
